Antifungal Activity: (+)-Medioresinol Demonstrates 4-Fold Greater Potency Than Pinoresinol Against Key Pathogenic Yeasts
(+)-Medioresinol exhibits significantly more potent antifungal activity against clinically relevant Candida and Malassezia species compared to its close structural analog (+)-pinoresinol. Against Candida albicans, (+)-medioresinol demonstrates an MIC of 3.125-6.25 µg/mL, representing a 4-fold increase in potency over (+)-pinoresinol, which exhibits MIC values of 12.5-25 µg/mL [1]. This differential activity is similarly observed against Trichosporon beigelii and Malassezia furfur, where (+)-medioresinol maintains the same 4-fold potency advantage . Notably, the mechanism of action involves (+)-medioresinol-specific induction of intracellular ROS accumulation leading to mitochondrial membrane depolarization and apoptotic cell death—a mechanism not observed with pinoresinol [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 3.125-6.25 µg/mL (C. albicans) |
| Comparator Or Baseline | (+)-Pinoresinol: 12.5-25 µg/mL |
| Quantified Difference | 4-fold more potent |
| Conditions | Broth microdilution assay against human pathogenic fungi including C. albicans, T. beigelii, M. furfur |
Why This Matters
Researchers requiring potent antifungal activity against yeast pathogens will achieve effective inhibition at lower concentrations with (+)-medioresinol, reducing compound usage and potential off-target effects.
- [1] Hwang, J.H., et al. (2010). Antifungal Effect of (+)-Pinoresinol Isolated from Sambucus williamsii. Molecules, 15(5), 3507-3516. View Source
- [2] Hwang, J.H., et al. (2012). (+)-Medioresinol leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans. Biochimie, 94(8), 1784-1793. View Source
